Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate
CAS No.: 394735-18-3
Cat. No.: VC21143255
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394735-18-3 |
|---|---|
| Molecular Formula | C14H26N2O4 |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | tert-butyl N-[3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11(9-10-7-6-8-10)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18) |
| Standard InChI Key | SVCOPFHEMNJDMX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC |
Introduction
Chemical Properties and Structural Characterization
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate belongs to the carbamate class of organic compounds, featuring a distinctive molecular architecture that combines several functional groups. The compound exhibits specific physicochemical properties that are critical to its biological activity and synthetic utility.
Basic Chemical Information
The fundamental chemical properties of the compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 394735-18-3 |
| Molecular Formula | C₁₄H₂₆N₂O₄ |
| Molecular Weight | 286.37 g/mol |
| Chemical Class | Carbamate derivative |
| Systematic Name | N-[1-(Cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-carbamic Acid 1,1-Dimethylethyl Ester |
The molecular structure features a tert-butyl group attached to a carbamate moiety, a cyclobutyl ring, and a methoxy(methyl)amino group, creating a complex three-dimensional architecture with multiple stereogenic centers that contribute to its biological activity profile . The compound's structure includes an amino acid derivative component that is particularly relevant to its function in medicinal applications and synthetic organic chemistry.
Structural Features and Reactivity
The compound contains several key structural elements that define its reactivity profile:
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The tert-butyloxycarbonyl (Boc) protecting group, which provides stability to the amino functionality while allowing for selective deprotection under acidic conditions
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The cyclobutyl moiety, which contributes to the compound's specific conformational constraints and pharmacophoric properties
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The methoxy(methyl)amino group, which forms part of the Weinreb amide functionality, a versatile intermediate in organic synthesis
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The amino acid backbone, which enables peptide-like interactions with biological targets
These structural elements collectively contribute to the compound's ability to participate in various chemical transformations and its potential to interact with biological macromolecules in specific ways.
Synthesis and Chemical Reactions
Reactivity Profile
As a carbamate derivative, tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate can undergo numerous chemical transformations that are essential for its modification and incorporation into more complex structures. These reactions include:
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Selective deprotection of the Boc group under acidic conditions
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Nucleophilic substitution reactions at the carbamate carbonyl
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Weinreb amide transformations to generate ketones or aldehydes
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Functional group modifications to introduce additional complexity
These chemical reactions are crucial for adapting the compound for specific applications in medicinal chemistry, particularly in the synthesis of protease inhibitors and other biologically active molecules.
Biological Activity and Pharmacological Properties
Interaction with Biological Targets
Preliminary studies suggest that tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate and related compounds may interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function. The specific interactions may involve:
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Binding to receptor active sites through hydrogen bonding and hydrophobic interactions
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Conformational changes in target proteins upon compound binding
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Modulation of signaling cascades associated with neurological function
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Competitive inhibition of endogenous ligands at specific receptor subtypes
These interactions provide the foundation for the compound's potential therapeutic applications, particularly in the context of neurological disorders where modulation of neurotransmitter systems is beneficial.
Role in HCV Inhibition
One of the most significant applications of tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate is as a component in the preparation of HCV NS3 serine protease inhibitors . The NS3 serine protease plays a critical role in the hepatitis C virus life cycle by cleaving non-structural proteins essential for viral replication .
The compound's structural features make it particularly suitable as a building block for protease inhibitors that can:
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Mimic the natural substrate of the NS3 protease
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Form specific interactions with the enzyme's active site
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Inhibit the proteolytic activity required for viral replication
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Contribute to the pharmacokinetic profile of the final inhibitor molecule
This role underscores the compound's importance in antiviral drug development strategies targeting hepatitis C infection.
Applications in Medicinal Chemistry and Drug Development
Role in Protease Inhibitor Development
The primary application of tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate is in the preparation of HCV NS3 serine protease inhibitors, which represents a significant contribution to antiviral therapeutic development . The compound serves as a key intermediate or building block in synthetic pathways leading to more complex molecules with direct antiviral activity.
The table below outlines the compound's contributions to protease inhibitor development:
| Aspect | Contribution |
|---|---|
| Structural Component | Provides core scaffold for inhibitor design |
| Pharmacophore | Contributes key binding elements for target interaction |
| Synthetic Utility | Serves as a versatile intermediate with multiple derivatization points |
| Stereochemical Control | Enables specific three-dimensional interactions with the target enzyme |
The development of effective protease inhibitors has revolutionized HCV treatment, significantly improving patient outcomes and potentially leading to a cure for this previously chronic infection .
Research Findings and Future Directions
Current Research Status
The current research landscape surrounding tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate focuses primarily on:
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Refinement of synthetic methodologies to improve yield and stereoselectivity
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Exploration of structure-activity relationships to enhance biological activity
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Development of derivative compounds with improved pharmacokinetic properties
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Investigation of additional biological targets beyond HCV protease
While significant progress has been made in understanding the compound's utility in protease inhibitor synthesis, many aspects of its biological interactions and potential therapeutic applications require further investigation.
Emerging Applications and Future Research
Future research directions for tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate may include:
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Exploration of its potential in treating additional viral infections beyond HCV
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Investigation of neurological applications based on neurotransmitter modulation
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Development of multi-target drugs that incorporate the compound's core structure
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Design of prodrug strategies to improve delivery and bioavailability
The compound's structural complexity and versatility in chemical transformations suggest that its full potential in medicinal chemistry and drug development has yet to be realized.
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